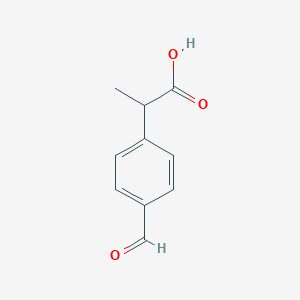
Ácido 2-(4-formilfenil)propanoico
Descripción general
Descripción
2-(4-Formylphenyl)propionic acid, also known as 2-(4-Formylphenyl)propionic acid, is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Formylphenyl)propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Formylphenyl)propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Análisis exhaustivo de las aplicaciones del ácido 2-(4-formilfenil)propanoico
El ácido 2-(4-formilfenil)propanoico, también conocido como Impureza K del Ibuprofeno, es un compuesto con la fórmula molecular
C10H10O3 C_{10}H_{10}O_{3} C10H10O3
y un peso molecular de 178.18 . Tiene diversas aplicaciones en la investigación científica, especialmente en la industria farmacéutica debido a su relación con el ibuprofeno, un fármaco antiinflamatorio no esteroideo (AINE) ampliamente utilizado. A continuación, se presenta un análisis detallado de sus aplicaciones únicas en diferentes campos de investigación.Patrón de impureza farmacéutica: Como patrón de impureza, el ácido 2-(4-formilfenil)propanoico sirve como material de referencia para el control de calidad en la industria farmacéutica. Ayuda en la identificación y cuantificación de impurezas en el ibuprofeno durante el proceso de fabricación . Esto garantiza la pureza y seguridad del producto farmacéutico final.
Pruebas clínicas: En las pruebas clínicas, este compuesto se utiliza para evaluar la farmacocinética y las vías metabólicas del ibuprofeno. Al estudiar sus impurezas, los investigadores pueden comprender mejor cómo se procesa el fármaco en el cuerpo y optimizar su perfil de eficacia y seguridad .
Investigación en química analítica: Los investigadores en química analítica utilizan el ácido 2-(4-formilfenil)propanoico para desarrollar y validar métodos analíticos. Estos métodos son cruciales para la detección de impurezas en fármacos y para garantizar el cumplimiento de las normas reglamentarias .
Ciencia de los materiales: En la ciencia de los materiales, el compuesto se puede utilizar para sintetizar nuevos materiales o recubrimientos que podrían liberar ibuprofeno lentamente con el tiempo. Esta aplicación es particularmente relevante en el desarrollo de dispositivos médicos que liberan fármacos .
Estudios de toxicología: Los estudios de toxicología a menudo requieren el uso de impurezas para comprender los efectos tóxicos de los contaminantes de los fármacos. El ácido 2-(4-formilfenil)propanoico se puede utilizar para estudiar el impacto toxicológico de las impurezas del ibuprofeno en los sistemas biológicos .
Desarrollo de fármacos: Este compuesto es valioso en las primeras etapas del desarrollo de fármacos, donde se puede utilizar como bloque de construcción para sintetizar nuevos candidatos a fármacos. Su similitud estructural con el ibuprofeno lo convierte en un punto de partida útil para el desarrollo de nuevos agentes antiinflamatorios .
Investigación del impacto ambiental: El impacto ambiental de los productos farmacéuticos es un campo de estudio emergente. Los investigadores pueden utilizar el ácido 2-(4-formilfenil)propanoico para investigar los productos de degradación del ibuprofeno en el medio ambiente y sus posibles efectos ecológicos .
Propósitos educativos: En entornos académicos, el ácido 2-(4-formilfenil)propanoico se puede utilizar como ayuda didáctica para demostrar el proceso de análisis de impurezas de fármacos y su importancia en las ciencias farmacéuticas .
Mecanismo De Acción
Target of Action
It is a degradation product of ibuprofen , which primarily targets the Prostaglandin G/H synthase 1 . This enzyme plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling.
Mode of Action
As a degradation product of Ibuprofen, it might share some similarities in its mode of action. Ibuprofen works by inhibiting the enzyme Prostaglandin G/H synthase 1, reducing the production of prostaglandins and thereby alleviating inflammation and pain .
Biochemical Pathways
Prostaglandins are key mediators of inflammation and pain, and their reduction can alleviate these symptoms .
Result of Action
It is known to be more toxic than ibuprofen, with acute and chronic toxicity, developmental toxicity, mutagenicity, genotoxic carcinogenicity, and irritation/corrosivity to skin .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets .
Análisis Bioquímico
Biochemical Properties
It is known that it has a melting point of over 75°C and a predicted boiling point of 352.3±17.0 °C . It is slightly soluble in DMSO and Methanol . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
It is known that it is more toxic than Ibuprofen and has acute and chronic toxicity, developmental toxicity, mutagenicity, genotoxic carcinogenicity, and irritation/corrosivity to skin .
Temporal Effects in Laboratory Settings
Propiedades
IUPAC Name |
2-(4-formylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-7(10(12)13)9-4-2-8(6-11)3-5-9/h2-7H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXYHYOWEQQFMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43153-07-7 | |
| Record name | 2-(4-Formylphenyl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043153077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-FORMYLPHENYL)PROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/600T0F0PX0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



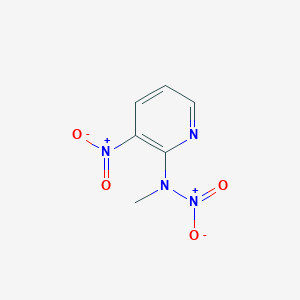




![3-[1-[Di(methyl-d3)amino]ethyl]phenol](/img/structure/B27080.png)

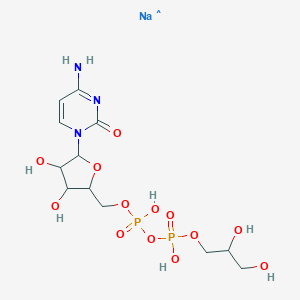
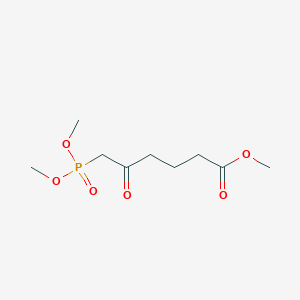


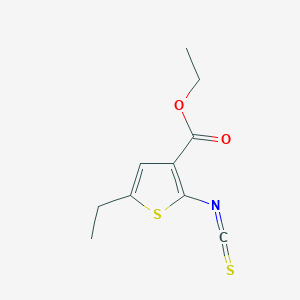
![2-[Amino(carboxy)methyl]benzoic acid](/img/structure/B27102.png)
